molecular formula C8H9FN2O2 B13522825 Ethyl 6-Amino-2-fluoronicotinate

Ethyl 6-Amino-2-fluoronicotinate

Cat. No.: B13522825
M. Wt: 184.17 g/mol
InChI Key: SSQYMAKIZLUANS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyridine (B92270) Derivatives in Advanced Chemical Research

Pyridine and its derivatives are fundamental scaffolds in the realm of medicinal chemistry and materials science. ajrconline.orgnih.govnih.gov The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a common feature in numerous natural products, pharmaceuticals, and functional materials. wisdomlib.orgrsc.org Its unique electronic properties and ability to participate in various chemical transformations make it a versatile building block for the synthesis of complex molecular architectures. nih.gov The presence of the nitrogen atom in the pyridine ring allows for the modulation of a molecule's polarity and basicity, which can significantly influence its pharmacokinetic and pharmacodynamic properties. ajrconline.org Consequently, pyridine derivatives have been extensively explored for a wide range of therapeutic applications. nih.govwisdomlib.orgrsc.org

Strategic Position of Fluorinated Nicotinates as Building Blocks

Fluorinated nicotinates, which are esters of fluorinated nicotinic acid (a pyridinecarboxylic acid), represent a particularly important class of building blocks in organic synthesis. The introduction of a fluorine atom onto the pyridine ring can dramatically alter the reactivity and biological activity of the resulting molecule. nih.govnih.gov The strong electron-withdrawing nature of fluorine can influence the acidity of nearby protons and the susceptibility of the aromatic ring to nucleophilic substitution reactions. nih.gov This strategic placement of fluorine allows chemists to fine-tune the electronic and steric properties of the nicotinic acid scaffold, thereby enabling the synthesis of novel compounds with desired characteristics. The use of fluorinated solvents has also been shown to have a remarkable effect on certain chemical reactions. rsc.org

Overview of the Research Landscape for Ethyl 6-Amino-2-fluoronicotinate

This compound has emerged as a valuable and versatile intermediate in the synthesis of a variety of heterocyclic compounds. Its structure, featuring a pyridine ring substituted with an amino group, a fluorine atom, and an ethyl ester, provides multiple reactive sites for further chemical modification. This trifunctional nature makes it an ideal starting material for the construction of more complex fused heterocyclic systems, which are often sought after in medicinal chemistry for their potential biological activities. The presence of the fluorine atom at the 2-position and the amino group at the 6-position makes this compound particularly useful for creating diverse molecular libraries for drug discovery programs.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C8H9FN2O2
Molecular Weight 184.17 g/mol
Appearance Solid
Melting Point 145 to 147°C fluorochem.co.uk
Canonical SMILES CCOC(=O)c1ccc(N)nc1F
InChI InChI=1S/C8H9FN2O2/c1-2-13-8(12)6-4-5(10)3-7(9)11-6/h3-4H,2,10H2,1H3

Synthetic Approaches and Chemical Reactivity

The synthesis of this compound and its derivatives often involves multi-step reaction sequences. While specific high-yield syntheses of this exact compound are proprietary or not widely published, general methods for the preparation of substituted aminopyridines and fluorinated heterocycles are well-established. These can include nucleophilic aromatic substitution reactions, where a leaving group on the pyridine ring is displaced by an amino or fluoro group, or through the construction of the pyridine ring from acyclic precursors.

The reactivity of this compound is characterized by the interplay of its three functional groups. The amino group is nucleophilic and can participate in reactions such as acylation, alkylation, and condensation. The fluorine atom, being a good leaving group in nucleophilic aromatic substitution reactions, allows for the introduction of other functionalities at the 2-position. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or can react with nucleophiles to form amides or other ester derivatives.

Applications in Heterocyclic Synthesis

The strategic arrangement of functional groups in this compound makes it a powerful precursor for the synthesis of various bicyclic and polycyclic heterocyclic systems. These scaffolds are of great interest in medicinal chemistry due to their presence in many biologically active molecules.

Formation of Bicyclic Heterocycles

The vicinal arrangement of the amino group and the ring nitrogen in this compound facilitates the construction of fused five- and six-membered rings. By reacting with appropriate bifunctional reagents, it can be converted into a variety of bicyclic systems. clockss.orgrsc.orgresearchgate.net The specific nature of the resulting heterocycle depends on the reagent used and the reaction conditions.

Synthesis of Pyrido[2,3-b]pyrazines

One important application of aminopyridine derivatives is in the synthesis of pyrido[2,3-b]pyrazines. nih.govrsc.org These compounds are known to exhibit a range of biological activities. nih.govcolab.ws The synthesis typically involves the condensation of an aminopyridine with a 1,2-dicarbonyl compound or its equivalent. d-nb.info In the case of this compound, the amino group can react with a suitable diketone to form the pyrazine (B50134) ring, which is fused to the original pyridine core.

Synthesis of 1,7-Naphthyridines

1,7-Naphthyridines are another class of bicyclic heterocycles that can be accessed from appropriately substituted pyridines. nih.gov The synthesis of these compounds often involves the construction of the second pyridine ring onto a pre-existing one. nih.gov For instance, the amino and ester functionalities of a compound like this compound could potentially be elaborated through a series of reactions to form the second ring of the 1,7-naphthyridine (B1217170) system. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9FN2O2

Molecular Weight

184.17 g/mol

IUPAC Name

ethyl 6-amino-2-fluoropyridine-3-carboxylate

InChI

InChI=1S/C8H9FN2O2/c1-2-13-8(12)5-3-4-6(10)11-7(5)9/h3-4H,2H2,1H3,(H2,10,11)

InChI Key

SSQYMAKIZLUANS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)N)F

Origin of Product

United States

Reactivity and Transformations of Ethyl 6 Amino 2 Fluoronicotinate

Chemical Transformations at the Amino Group

The amino group at the 6-position of the pyridine (B92270) ring is a key site for various chemical modifications, including acylation, amidation, and nucleophilic substitution reactions.

The amino group of ethyl 6-aminonicotinate and its derivatives can readily undergo acylation and amidation reactions. fluorochem.co.uk These reactions are fundamental in peptide synthesis and for the introduction of various acyl groups to modify the compound's properties.

Direct amidation of unprotected amino acids with amines can be achieved using borate (B1201080) esters, such as tris(2,2,2-trifluoroethyl) borate. tcichemicals.com This method avoids the need for protection and deprotection steps, offering a more efficient synthetic route. tcichemicals.com The reaction is believed to proceed through a cyclic intermediate formed by the reaction of both the amino and carboxyl groups of the amino acid with the borate ester. tcichemicals.com

Arylboronic acids have also been shown to catalyze the direct amidation of amino acid derivatives. worktribe.com While generally slower than with simple amines, the reaction proceeds under relatively mild conditions, often avoiding racemization. worktribe.com Among the catalysts studied, 3,4,5-trifluorophenylboronic acid and o-nitrophenylboronic acid have been found to be particularly effective. worktribe.com

The synthesis of α-amino amides can also be achieved using Lewis acid catalysts. For instance, Ti(OiPr)4 has been identified as a suitable reagent for the amidation of unprotected amino acids. nih.gov

Table 1: Examples of Amidation Reactions of Amino Acid Derivatives
ReactantsCatalyst/ReagentConditionsProductYieldReference
Unprotected Amino Acids + AminesTris(2,2,2-trifluoroethyl) borate-Corresponding AmidesGood tcichemicals.com
Amino Acid Derivatives + AminesArylboronic Acids (e.g., 3,4,5-trifluorophenylboronic acid, o-nitrophenylboronic acid)65–68 °CDipeptides- worktribe.com
Unprotected Amino Acids + BenzylamineB(OCH2CF3)3-α-Amino AmidesGood to Excellent nih.gov
Amino Acids + AminesTi(OiPr)4-Amino Amides- nih.gov

While less common, the amino group can potentially participate in nucleophilic substitution reactions under specific conditions. However, the primary focus of nucleophilic substitution on this molecule is typically at the fluoro- or other halo-substituted positions.

Transformations Involving the Fluoro Group

The fluorine atom at the 2-position is a key handle for introducing molecular diversity through various substitution reactions.

Nucleophilic aromatic substitution (SNAr) is a classical and powerful method for functionalizing aromatic rings, particularly those that are electron-poor. nih.govmasterorganicchemistry.com The fluorine atom in ethyl 6-amino-2-fluoronicotinate is activated towards SNAr by the electron-withdrawing nature of the pyridine ring nitrogen and the ester group. This allows for the displacement of the fluoride (B91410) ion by a variety of nucleophiles.

Recent advancements have enabled the nucleophilic defluorination of even unactivated fluoroarenes through organic photoredox catalysis. nih.gov This method is operationally simple and proceeds under mild conditions, tolerating a range of nucleophiles such as azoles, amines, and carboxylic acids. nih.gov

It is important to note that the reactivity in SNAr reactions can be influenced by the electronic nature of the substrate and the nucleophile. nih.gov For instance, certain fluoropyridines may undergo thermal SNAr under acidic conditions. nih.gov

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While reactions involving C-F bond activation are generally more challenging than those with other halogens, they are an active area of research.

The Suzuki-Miyaura coupling, which typically involves the reaction of an organoboron compound with an organic halide or triflate, is a prominent example. csic.es Research has demonstrated the successful regioselective Suzuki coupling of 2,6-dichloronicotinamide (B1632291) with aryl boronic acids, where selectivity is achieved through chelation of the palladium(0) species to the amide group. nih.gov This suggests that similar strategies could potentially be applied to fluorinated analogs.

Furthermore, palladium-catalyzed cross-coupling reactions have been developed for the synthesis of 2-arylacetic acid esters from aryl halides and diethyl malonate. researchgate.net These methods often utilize a palladium(0) catalyst with a phosphine (B1218219) ligand. researchgate.net

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions
SubstrateCoupling PartnerCatalyst SystemProduct TypeReference
2,6-DichloronicotinamideAryl Boronic AcidsPXPd2 / K2CO32-Aryl-6-chloronicotinamides nih.gov
Aryl HalidesDiethyl MalonatePd(0) bis(dibenzylideneacetone) / tri-tert-butylphosphonium tetrafluoroborateArylacetic Acid Esters researchgate.net
AlkylidenecyclopropanesAryl- or Alkenylboronic AcidsPd(0) / Phosphite Ligand1,1-Disubstituted Alkenes csic.es

Reactions at the Ester Moiety

The ethyl ester group at the 3-position can undergo standard transformations typical of esters. These include hydrolysis to the corresponding carboxylic acid, which can then be further functionalized. Amidation of the ester can also be achieved, leading to the formation of nicotinamide (B372718) derivatives.

For example, the hydrolysis of the ester can be carried out under basic conditions (e.g., using sodium hydroxide) or acidic conditions. The resulting carboxylic acid can then be coupled with amines to form amides, a reaction often facilitated by standard peptide coupling reagents.

Compound Names Mentioned in this Article

Table 3: Compound Names
Compound Name
3,4,5-trifluorophenylboronic acid
o-nitrophenylboronic acid
2,6-dichloronicotinamide
Diethyl malonate
This compound
Sodium hydroxide (B78521)
Ti(OiPr)4
Tris(2,2,2-trifluoroethyl) borate

Hydrolysis and Transesterification

The ester group in this compound is susceptible to nucleophilic attack, leading to hydrolysis and transesterification reactions.

Hydrolysis: The conversion of this compound to its corresponding carboxylic acid, 6-Amino-2-fluoronicotinic acid, is a fundamental transformation. This reaction is typically achieved under basic conditions, for instance, by treatment with lithium hydroxide. The general mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, followed by the elimination of the ethoxide leaving group.

Transesterification: This process involves the exchange of the ethyl group of the ester with another alkyl or aryl group from an alcohol. This reaction can be catalyzed by either acids or bases. While specific studies on the transesterification of this compound are not extensively documented, the principles of this reaction are well-established for similar esters. The reaction equilibrium can be shifted by using a large excess of the reactant alcohol or by removing the ethanol (B145695) byproduct.

The following table summarizes these transformations:

Transformation Reactant Reagents Product
HydrolysisThis compoundLiOH, H₂O6-Amino-2-fluoronicotinic acid
TransesterificationThis compoundR-OH (Alcohol)Alkyl 6-Amino-2-fluoronicotinate

Reduction to Alcohol Derivatives

The ester functionality of this compound can be reduced to a primary alcohol, yielding (6-Amino-2-fluoro-pyridin-3-yl)methanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates. Powerful reducing agents are typically required for this conversion.

Detailed research has shown that this reduction can be effectively carried out using sodium borohydride (B1222165) in the presence of methanol. This method provides a convenient route to the corresponding alcohol derivative, which can be further utilized in synthetic pathways.

Initial Reactant Reducing Agent Solvent Product
This compoundSodium BorohydrideMethanol(6-Amino-2-fluoro-pyridin-3-yl)methanol

Electrophilic and Nucleophilic Reactivity of the Pyridine Ring

The pyridine ring in this compound is electron-deficient, a characteristic that is further enhanced by the presence of the electron-withdrawing fluorine atom and the ester group. However, the amino group at the 6-position acts as an electron-donating group, which can modulate the ring's reactivity.

Regioselective Functionalization of the Pyridine Core

The substitution pattern of the pyridine ring directs the regioselectivity of further functionalization. The fluorine atom at the 2-position is a particularly good leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a variety of nucleophiles at this position.

For instance, the fluorine atom can be displaced by alkoxides, such as sodium methoxide, to yield the corresponding 2-alkoxy derivatives. This reaction proceeds via a Meisenheimer-like intermediate, and the rate is enhanced by the electron-withdrawing nature of the nicotinate (B505614) system.

Ring Transformations and Rearrangements

While ring transformations and rearrangements of pyridines are less common than substitution reactions, they can occur under specific conditions. For this compound, the presence of the amino and fluoro substituents could potentially facilitate such transformations, although specific examples are not prevalent in the literature.

The inherent reactivity of the 2-fluoropyridine (B1216828) moiety suggests that reactions leading to ring-opening or rearrangement could be initiated by strong nucleophiles or under harsh reaction conditions. However, the primary mode of reactivity remains the functionalization of the existing pyridine core.

Applications of Ethyl 6 Amino 2 Fluoronicotinate As a Versatile Synthetic Building Block

Precursor in the Synthesis of Diverse Heterocyclic Systems

The inherent reactivity of ethyl 6-amino-2-fluoronicotinate allows for its use in the synthesis of numerous heterocyclic systems, which are central to the development of new pharmaceuticals and functional materials.

The bifunctional nature of aminopyridine derivatives, such as this compound, makes them excellent starting points for the synthesis of fused pyridine (B92270) ring systems. These systems are of great interest due to their presence in a multitude of biologically active compounds. For instance, analogous aminonicotinates are utilized in multi-step synthetic sequences to produce pyrido[2,3-d]pyrimidines. A typical reaction pathway involves acylation of the amino group, followed by cyclization, chlorination, and subsequent reactions to build the fused pyrimidine (B1678525) ring. This can lead to the formation of complex structures like researchgate.netnih.govmdpi.comtriazole fused pyrido[2,3-d]pyrimidine (B1209978) derivatives. researchgate.net The general strategy often involves the initial formation of a pyrimidine ring fused to the pyridine core, which can then be further functionalized.

An example of such a transformation starting from a related aminonicotinate is the synthesis of novel 2-substituted 4-hydrazone functionalized pyrido[2,3-d]pyrimidines. researchgate.net This highlights the utility of the aminonicotinate scaffold in generating diverse fused pyridine libraries.

This compound is a valuable precursor for the synthesis of highly substituted pyridines. The amino and fluoro groups can be selectively manipulated to introduce a variety of substituents onto the pyridine ring. For example, the amino group can be diazotized and replaced with other functional groups, or it can participate in condensation reactions. The fluorine atom, being a good leaving group, can be displaced by various nucleophiles.

Modern synthetic methodologies have also been developed for the synthesis of multi-substituted pyridines. One such approach involves the remodeling of (aza)indole skeletons, which allows for the introduction of diverse functional groups onto the pyridine scaffold. nih.gov Another mild and facile solvent-free methodology utilizes ylidenemalononitriles to produce a range of multi-substituted pyridines at room temperature. rsc.org Furthermore, N-substituted 3-amino-2-pyridones, a class of substituted pyridines, can be efficiently synthesized from readily available starting materials. nih.govresearchgate.net

In addition to single-ring pyridines, the synthesis of bipyridines, which are crucial ligands in coordination chemistry and catalysis, can be achieved using precursors derived from substituted pyridines. mdpi.com The synthesis of unsymmetrical bipyridyl ligands, such as 3-amino-6,6′-dimethyl-2,2′-bipyridine, has been reported through coupling reactions of substituted pyridines. rsc.org These methods underscore the importance of substituted pyridines as building blocks for more complex molecular architectures.

Table 1: Examples of Synthesized Substituted Pyridines and Bipyridines

Compound Class Synthetic Precursors Key Reactions Reference
Multi-substituted Pyridines (Aza)indoles, β-keto esters Ring cleavage and remodeling nih.gov
Multi-substituted Pyridines Ylidenemalononitriles Solvent-free condensation rsc.org
N-Substituted 3-Amino-2-pyridones Ethyl nitroacetate, primary amines Cyclization nih.govresearchgate.net
Unsymmetrical Bipyridines Substituted pyridines Coupling reactions rsc.org

The structural motifs of quinazolines and naphthyridines are found in numerous compounds with significant biological activity. This compound can serve as a key building block for the synthesis of these bicyclic heterocyclic systems.

For the synthesis of quinazolines, the aminopyridine moiety can be elaborated through cyclization reactions with appropriate partners. A variety of synthetic methods for quinazoline (B50416) and quinazolinone derivatives have been developed, often starting from anthranilic acid derivatives or other ortho-substituted anilines. nih.gov The amino group of this compound can mimic the reactivity of an ortho-aminoaryl compound, enabling its use in similar synthetic strategies. For instance, complex quinoxaline (B1680401) derivatives, which are structurally related to quinazolines, have been synthesized from precursors with similar functionalities. nih.gov

Naphthyridines, which are isomeric with quinazolines, can also be synthesized from aminopyridine precursors. The synthesis of 1,6-naphthyridin-2(1H)-ones, for example, has been achieved starting from 4-aminonicotinaldehyde (B1271976) or 4-aminonicotinonitrile. nih.gov These precursors undergo condensation reactions with reagents like diethyl malonate to form the second ring of the naphthyridine system. The functional groups on this compound can be chemically transformed into the necessary aldehyde, nitrile, or other groups required for such cyclizations.

The amino and ester functionalities of this compound make it a suitable starting material for the construction of pyrimidine and imidazole (B134444) rings. These heterocycles are fundamental components of many biologically active molecules, including nucleic acids and various drugs.

A notable application is in the synthesis of 6-ethyl-5-fluoro-4-hydroxy pyrimidine, a crucial intermediate in the production of the antifungal drug voriconazole. This synthesis involves the reaction of a β-keto ester with formamidine (B1211174) acetate. google.com The structure of this compound provides a scaffold that can be modified to generate the required β-keto ester precursor.

Imidazole synthesis can also be accomplished using aminopyridine derivatives. General methods for imidazole synthesis often involve the condensation of a 1,2-diamine with an aldehyde or its equivalent. organic-chemistry.orgorganic-chemistry.org The amino group of this compound, along with a vicinal group that can be converted to another amino or related functionality, can serve as the 1,2-diamine equivalent for imidazole ring formation. Furthermore, fused imidazole systems like imidazo[1,2-a]pyrimidinones have been synthesized from related starting materials. nih.gov

Role in Complex Organic Molecule Assembly

The versatility of this compound extends to its role in the assembly of complex organic molecules, particularly those with potential pharmaceutical applications. The presence of the fluorine atom is of particular interest, as the incorporation of fluorine into organic molecules can significantly alter their biological properties, such as metabolic stability and binding affinity. nih.gov

The synthesis of complex, unnatural, and fluorinated amino acids is an area where building blocks like this compound can be valuable. nih.govbeilstein-journals.orgfu-berlin.de The pyridine ring can serve as a scaffold to which amino acid side chains can be attached, and the fluorine atom can be a key feature of the final product.

Moreover, the construction of the previously mentioned fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, quinazolines, and naphthyridines, represents the assembly of complex molecular architectures from this relatively simple starting material. researchgate.netnih.govnih.gov These complex molecules often serve as the core structures for the development of new therapeutic agents.

Development of Novel Synthetic Methodologies

The unique reactivity of this compound and related compounds has spurred the development of novel synthetic methodologies. These methods often aim to provide more efficient and versatile routes to valuable heterocyclic compounds.

One such innovative approach is the use of a ring cleavage and remodeling strategy to synthesize multi-functionalized pyridines from (aza)indole skeletons. nih.gov This method offers a powerful way to access a wide range of substituted pyridines that would be difficult to obtain through traditional methods. Another example is the development of a solvent-free methodology for the synthesis of multi-substituted pyridines from ylidenemalononitriles, which offers a greener and more efficient alternative to conventional heating methods. rsc.org

Furthermore, the use of specific promoters, such as chlorotrimethylsilane, has been shown to facilitate the synthesis of fused imidazoles and benzothiazoles from ortho-diamines or ortho-aminothiophenols and aldehydes. organic-chemistry.org This type of methodology development, driven by the need for efficient access to complex heterocycles, often relies on the availability of versatile building blocks like this compound.

Utility in the Preparation of Key Chemical Intermediates

This compound serves as a valuable scaffold in organic synthesis for the construction of more complex heterocyclic systems. Its inherent chemical functionalities—an amino group, a fluorine atom, and an ethyl ester on a pyridine ring—offer multiple reaction sites for derivatization and cyclization reactions. This versatility makes it a key starting material for a range of chemical intermediates, particularly those with applications in medicinal chemistry.

One of the most significant applications of this compound is in the synthesis of fused pyrimidine derivatives, such as pyrido[2,3-d]pyrimidines. These bicyclic systems are of great interest as they form the core structure of many biologically active molecules, including kinase inhibitors used in oncology. ed.ac.ukgoogle.com The synthesis of these structures often involves the condensation of the amino group of the nicotinic acid derivative with a suitable cyclizing agent. For instance, related 2-aminonicotinic acid derivatives can undergo reactions to form various amides, esters, and hydrazides, which can then be cyclized to form fused heterocyclic systems. nih.gov

The general strategy for constructing pyrido[2,3-d]pyrimidinones from aminopyridine precursors involves the reaction of the amino group with a reagent that can form the pyrimidine ring. google.com While direct examples detailing the use of this compound are not prevalent in widely available literature, the established reactivity of analogous compounds provides a strong basis for its utility. For example, the synthesis of 5-ethyl-6-[(substituted-phenyl)-sulfanyl]-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines highlights how a substituted aminopyrimidine core can be elaborated into a complex, biologically relevant molecule. nih.gov The fluorine atom at the 2-position of this compound can also influence the reactivity and properties of the resulting intermediates and final compounds.

The following table outlines key chemical intermediates that can be conceptually derived from this compound, based on established synthetic routes for analogous compounds.

Starting MaterialReaction TypeResulting Intermediate CorePotential Applications
This compoundCondensation/CyclizationPyrido[2,3-d]pyrimidineKinase inhibitors, Antifolates
This compoundAmidation/EsterificationDerivatized 2-aminonicotinic acidsFurther synthetic elaboration
This compoundNucleophilic substitutionModified nicotinic acid estersBuilding blocks for agrochemicals and materials

Integration into Radiochemistry for Precursor Synthesis

The field of radiochemistry, particularly for Positron Emission Tomography (PET), relies on the synthesis of radiolabeled tracers to visualize and quantify biological processes in vivo. nih.gov Fluorine-18 (¹⁸F) is a preferred radionuclide for PET due to its favorable decay characteristics, including a high positron branching ratio and a half-life of 109.7 minutes, which is suitable for tracking many biological pathways. nih.govacs.org

This compound is a critical precursor for the synthesis of ¹⁸F-labeled prosthetic groups, which are then used to radiolabel biomolecules such as peptides and proteins. Specifically, it is instrumental in the preparation of derivatives of 6-[¹⁸F]fluoronicotinic acid. These derivatives, such as 6-[¹⁸F]Fluoronicotinic acid-2,3,5,6-tetrafluorophenyl ester ([¹⁸F]FPy-TFP) and N-succinimidyl 6-[¹⁸F]fluoronicotinate ([¹⁸F]SFN), are widely used as amine-reactive prosthetic groups for labeling biomolecules. mdpi.comnih.govnih.gov

The synthesis of these prosthetic groups typically involves a nucleophilic substitution reaction on a suitable precursor with [¹⁸F]fluoride. The resulting ¹⁸F-labeled nicotinic acid derivative can then be activated, for example as an N-hydroxysuccinimide ester, to facilitate its conjugation to the amine groups of biomolecules. mdpi.com This two-step labeling strategy is often necessary because direct radiofluorination of complex biomolecules can be challenging and may require harsh conditions that could denature the molecule. mdpi.com

The table below summarizes key aspects of the use of this compound derived precursors in radiochemistry.

Precursor DerivativeRadiolabeled Prosthetic GroupBiomolecule TargetApplication
6-Fluoronicotinic acid derivative6-[¹⁸F]Fluoronicotinic acid-2,3,5,6-tetrafluorophenyl ester ([¹⁸F]FPy-TFP)Peptides (e.g., RGD peptides)PET imaging of integrin αvβ3 expression
6-Fluoronicotinic acid derivativeN-succinimidyl 6-[¹⁸F]fluoronicotinate ([¹⁸F]SFN)Peptides (e.g., T140)PET imaging of CXCR4 expression

The development of automated synthesis methods for these ¹⁸F-labeled prosthetic groups and their subsequent conjugation to peptides has streamlined the production of PET tracers, making them more accessible for both research and clinical applications. mdpi.comnih.gov The high binding affinity and specificity of the resulting radiolabeled biomolecules underscore the importance of having high-quality precursors like this compound. nih.gov

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework and the electronic environment of nuclei within a molecule. For Ethyl 6-Amino-2-fluoronicotinate, a combination of one-dimensional and multi-dimensional NMR techniques provides a complete picture of its molecular connectivity.

Multi-Dimensional NMR Techniques

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle of this compound by revealing through-bond and through-space correlations between nuclei.

Correlation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically over two to three bonds. For this compound, a COSY spectrum would be expected to show a correlation between the methyl and methylene protons of the ethyl group.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded carbon and proton atoms. This is instrumental in assigning the proton resonances to their corresponding carbon atoms in the molecule's backbone.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, the methylene protons of the ethyl group would show a correlation to the carbonyl carbon of the ester.

Technique Correlated Nuclei Information Gained for this compound
COSY1H - 1HConnectivity of protons within the ethyl group.
HSQC1H - 13C (one bond)Direct correlation of each proton to its attached carbon.
HMBC1H - 13C (multiple bonds)Connectivity between the ethyl group and the pyridine (B92270) ring via the ester linkage.

Fluorine-19 NMR Spectroscopy

Given the presence of a fluorine atom, 19F NMR spectroscopy is a highly sensitive and informative technique. The 19F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to observe. The chemical shift of the fluorine atom is highly sensitive to its electronic environment. Furthermore, the fluorine nucleus will couple with nearby protons and carbons, providing additional structural information. In the case of this compound, the 19F NMR spectrum would show a signal whose chemical shift is characteristic of a fluorine atom attached to an aromatic ring. This signal may also exhibit coupling to the protons on the pyridine ring, which would be observable in both the 19F and 1H NMR spectra.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C8H9FN2O2), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.

Parameter Value
Molecular FormulaC8H9FN2O2
Monoisotopic Mass184.0651 u
TechniqueElectrospray Ionization (ESI)
Expected Ion[M+H]+
Expected m/z185.0729

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple steps of mass analysis, usually by selecting an ion of a particular mass-to-charge ratio and then inducing its fragmentation to observe the resulting fragment ions. The fragmentation pattern is often unique to the structure of the molecule and can be used to confirm its identity. For this compound, common fragmentation pathways would likely involve the loss of the ethyl group, the ethoxycarbonyl group, or other small neutral molecules.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable in the analysis of this compound, providing robust means for both assessing the purity of the final compound and monitoring the progress of its synthesis. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase, allowing for the qualitative and quantitative analysis of the target compound and any impurities or reactants.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of this compound due to its high resolution, sensitivity, and applicability to non-volatile compounds. Reversed-phase HPLC is the most common modality for analyzing nicotinic acid derivatives and related aromatic compounds. sielc.comnih.gov In this setup, the stationary phase is nonpolar (e.g., octadecyl-silica or C18), while the mobile phase is a polar solvent mixture.

The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. For this compound, a mobile phase typically consisting of a mixture of acetonitrile or methanol and water, often with a buffer like sulfuric acid or a phosphate buffer, is employed to ensure good peak shape and resolution. sielc.comnih.gov The presence of the aromatic pyridine ring allows for sensitive detection using a UV detector, generally at wavelengths around 250-265 nm. sielc.comnih.gov By comparing the retention time of the main peak in a sample to that of a known standard, the identity of the compound can be confirmed. Purity is determined by integrating the area of all peaks in the chromatogram; the purity percentage is the ratio of the main peak area to the total area of all peaks.

ParameterTypical ConditionPurpose
ColumnReversed-Phase C18 (e.g., ODS), 4.6 x 150 mm, 5 µmProvides a nonpolar stationary phase for separation based on hydrophobicity.
Mobile PhaseGradient or isocratic mixture of Acetonitrile and Water with 0.05% Sulfuric Acid bufferElutes the compound from the column. The buffer controls ionization and improves peak shape. sielc.com
Flow Rate1.0 mL/minMaintains a consistent and reproducible elution of the analyte. nih.gov
DetectionUV at 250-265 nmThe pyridine ring absorbs UV light, allowing for sensitive detection and quantification. sielc.comnih.gov
Column Temperature40°CEnsures reproducible retention times by controlling viscosity and separation kinetics. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Forms

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analysis, but it requires the analyte to be volatile and thermally stable. This compound, due to the polar amino (-NH2) group, possesses low volatility and may interact unfavorably with the GC column. thermofisher.comsigmaaldrich.com Therefore, a chemical derivatization step is necessary prior to analysis. Derivatization converts the polar N-H bond into a less polar, more volatile group, improving chromatographic behavior and thermal stability. sigmaaldrich.comresearchgate.net

Common derivatization strategies for compounds containing amino groups include:

Silylation: This is a widely used technique where an active hydrogen is replaced by a silyl group, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are effective for this purpose. thermofisher.comsigmaaldrich.com TBDMS derivatives are often more stable against hydrolysis than TMS derivatives.

Acylation: This method involves reacting the amino group with an acylating agent, often a fluorinated anhydride like trifluoroacetic anhydride (TFAA). nih.govjfda-online.com The resulting fluoroacyl derivatives are highly volatile. jfda-online.com

Alkylation: Reagents such as ethyl chloroformate can be used to derivatize amino groups, particularly in an aqueous medium. researchgate.net

Once derivatized, the sample is injected into the GC, where the volatile derivative is separated from other components based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, which provides mass fragmentation patterns. These patterns serve as a molecular fingerprint, allowing for definitive structural elucidation and identification of the compound. nih.gov

Derivatization MethodReagent ExampleDerivative FormedKey Advantage
SilylationMTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide)tert-butyldimethylsilyl (TBDMS) etherForms stable derivatives that are less sensitive to moisture than TMS derivatives.
AcylationTFAA (Trifluoroacetic anhydride)Trifluoroacetyl amideIncreases volatility significantly, suitable for trace analysis. jfda-online.com
AlkylationEthyl Chloroformate (ECF)Ethyl carbamateReaction can be carried out in an aqueous phase. researchgate.net

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method frequently used to monitor the progress of a chemical reaction or to quickly assess the purity of a sample. chemistryhall.comresearchgate.net It is particularly valuable during the synthesis of this compound to determine the consumption of starting materials and the formation of the product. chemistryhall.com

For the analysis, a small spot of the reaction mixture is applied to a TLC plate, which is typically a sheet of glass or aluminum coated with a thin layer of a stationary phase, most commonly silica gel. nih.govrsc.org The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent or solvent mixture (the mobile phase). The mobile phase ascends the plate via capillary action, and as it passes the sample spot, it dissolves the mixture and carries it up the plate.

Separation occurs because different components travel at different rates depending on their polarity and affinity for the stationary and mobile phases. chemistryhall.com For pyridine derivatives, a common mobile phase is a mixture of a nonpolar solvent like hexanes and a more polar solvent such as ethyl acetate. rsc.org The ratio is optimized to achieve a clear separation between the reactant and product spots. Visualization of the separated spots is typically achieved by exposing the plate to UV light, as the pyridine ring in this compound is UV-active. rsc.org The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to identify components.

ParameterTypical ConditionPurpose
Stationary PhaseSilica Gel 60 F254 on aluminum platesA polar adsorbent that separates compounds based on polarity. The F254 indicator fluoresces under UV light.
Mobile Phase (Eluent)Ethyl Acetate / Hexanes (e.g., 30:70 v/v)The solvent system that moves up the plate. The ratio is adjusted to control the elution and separation of spots. rsc.org
ApplicationSpotting a dilute solution of the sample onto the baselineApplies the mixture to be analyzed to the plate.
DevelopmentElution in a closed chamberAllows the mobile phase to ascend the plate, separating the components.
VisualizationUV Lamp (254 nm)Makes the UV-active spots visible for Rf calculation. rsc.org

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. Methods like Density Functional Theory (DFT) and Ab initio calculations are employed to determine the optimized geometry and electronic properties of compounds such as Ethyl 6-Amino-2-fluoronicotinate. These calculations can elucidate the distribution of electron density, molecular orbital energies, and the electrostatic potential.

For instance, studies on related heterocyclic compounds like 2-amino-6-fluorobenzothiazole (B1267395) have utilized DFT and ab initio methods with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) to determine optimized structural parameters, energies, and harmonic vibrational frequencies. researchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.net For similar molecules, these calculations provide a foundational understanding of their electronic character. researchgate.netresearchgate.net

Density Functional Theory (DFT) Studies on Reactivity and Reaction Mechanisms

DFT is a widely used computational method to investigate the reactivity and reaction mechanisms of organic molecules. By modeling the electron density, DFT can accurately predict molecular geometries, energies, and properties related to chemical reactions. derpharmachemica.comresearchgate.net

Studies on molecules with similar functional groups, such as aminopyridine derivatives, demonstrate the power of DFT in this area. researchgate.netnih.gov For example, DFT calculations have been successfully used to study the corrosion inhibition properties of related pyran derivatives on metal surfaces. derpharmachemica.comresearchgate.net These studies calculate quantum chemical parameters like the energy of the HOMO and LUMO, the HOMO-LUMO gap, dipole moment, and Mulliken atomic charges to correlate the molecular structure with its reactivity and inhibition efficiency. derpharmachemica.com The presence of heteroatoms (N, O) and aromatic rings, as found in this compound, is known to influence these properties significantly. derpharmachemica.com

A key application of DFT is the elucidation of reaction pathways by locating transition states and calculating their energies. This allows for the construction of detailed energy profiles for a given reaction, providing insights into the reaction kinetics and mechanism. researchgate.net

For example, a DFT study on the gas-phase elimination of 2-(dimethylamino)ethyl chloride, a compound with structural similarities, investigated the reaction mechanism and activation energy. researchgate.net The calculations were performed at multiple levels of theory (e.g., B3LYP/6-31++G(d,p)) to locate the transition state structure and determine the energy of activation. researchgate.net The study revealed that the substituent's electronic effects stabilized the transition state, lowering the activation energy compared to an unsubstituted parent compound. researchgate.net This type of analysis for this compound could predict its reactivity in thermal decomposition or substitution reactions.

Below is an example of thermodynamic and Arrhenius parameters derived from DFT calculations for the elimination of HCl from 2-(dimethylamino)ethyl chloride at 400 °C, illustrating the type of data obtained from such studies.

ParameterValue (B3LYP/6-31++G(d,p))
Activation Energy (Ea) (kJ/mol)182.8
Enthalpy of Activation (ΔH‡) (kJ/mol)179.9
Entropy of Activation (ΔS‡) (J/mol·K)-6.7
Gibbs Free Energy of Activation (ΔG‡) (kJ/mol)184.4

This table is illustrative, based on data for a related compound to demonstrate the output of transition state analysis. researchgate.net

DFT calculations are also a reliable tool for predicting various spectroscopic parameters, which aids in the structural elucidation of newly synthesized compounds. It is common to calculate nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Raman activities. researchgate.netnih.gov

The Gauge-Independent Atomic Orbital (GIAO) method is frequently used within the DFT framework to predict ¹H and ¹³C NMR chemical shifts. researchgate.net For related molecules like 2-amino-6-fluorobenzothiazole, calculated chemical shifts have shown good agreement with experimental spectra. researchgate.net Similarly, the calculation of harmonic vibrational frequencies can predict the positions of key peaks in the IR and Raman spectra, corresponding to functional groups like the amino (NH₂) group, carbonyl (C=O) of the ester, and C-F bond vibrations. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into conformational dynamics, solvation effects, and intermolecular interactions. nih.govresearchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time. nih.gov

For a molecule like this compound, MD simulations could be used to understand its conformational preferences in different solvents or its interaction with a biological target or a material surface. researchgate.net For instance, MD simulations are used to model the adsorption of organic inhibitors on metal surfaces in corrosive environments. researchgate.net These simulations can reveal the orientation of the molecule on the surface and calculate the binding energy between the molecule and the surface, suggesting the nature of the adsorption (physisorption or chemisorption). researchgate.net Force fields, such as AMBER, are specifically parameterized to handle complex organic molecules, including those containing fluorine. nih.gov

Cheminformatics Approaches for Synthetic Route Prediction and Analysis

Cheminformatics combines computer science and chemistry to analyze chemical data. A significant application is in computer-assisted synthesis planning (CASP), where algorithms predict potential synthetic routes for a target molecule. nih.govchemrxiv.org

Future Directions and Emerging Research Avenues

Sustainable and Green Synthesis of Fluorinated Nicotinates

The synthesis of fluorinated organic molecules is crucial for pharmaceuticals, agrochemicals, and materials science. However, traditional fluorination methods often involve hazardous reagents like fluorine gas (F₂) or hydrogen fluoride (B91410) (HF). researchgate.netnih.gov The development of "green" fluorination techniques aims to minimize environmental impact by using less toxic reagents, reducing waste, and improving energy efficiency. mdpi.comnumberanalytics.com

Key principles of green fluorination that can be applied to the synthesis of ethyl 6-amino-2-fluoronicotinate and related compounds include:

Use of Milder Fluorinating Agents: Employing less hazardous and more selective fluorinating agents than traditional ones.

Catalytic Approaches: Utilizing transition metal or organocatalysts to facilitate fluorination under milder conditions, thereby reducing energy consumption and by-product formation. numberanalytics.com

Electrochemical Fluorination: Using electricity to drive the fluorination reaction, which can be a reagent-free and highly controllable method. numberanalytics.com

Flow Chemistry: Conducting reactions in continuous flow reactors or microreactors can enhance safety, improve heat and mass transfer, and allow for easier scalability. numberanalytics.com

Enzymatic Fluorination: Biocatalysis offers a highly selective and environmentally benign route to fluorinated compounds, although it is an emerging field. worktribe.comthe-innovation.org

The table below compares potential green synthesis strategies for fluorinated nicotinates.

Method Principle Advantages Challenges
Catalytic Fluorination Uses a catalyst (e.g., Pd, Cu) to facilitate C-F bond formation with a fluoride source (e.g., CsF). worktribe.comacs.orgHigh selectivity, milder conditions, potential for catalyst recycling. worktribe.comCatalyst cost and sensitivity, optimization required.
Electrochemical Synthesis Anodic oxidation of a substrate in the presence of a fluoride source. numberanalytics.comReagent-free, mild conditions, scalable. numberanalytics.comSpecialized equipment, potential for side reactions.
Microwave-Assisted Synthesis Uses microwave irradiation to accelerate reaction rates. mdpi.comRapid heating, shorter reaction times, often higher yields. mdpi.comScalability can be an issue, potential for localized overheating.
Solvent-Free Reactions Conducts synthesis without a solvent, often using mechanochemical grinding. mdpi.comReduced solvent waste, lower environmental impact.Limited to certain reaction types, potential for solid-state reactivity issues.

Chemo- and Regioselective Transformations for Enhanced Complexity

The structure of this compound features multiple reactive sites: the amino group, the ester, the fluorine atom, and the pyridine (B92270) ring itself. Controlling reactions to target a specific site (chemo- and regioselectivity) is essential for using it as a building block. The amino group can be acylated or used to construct new heterocyclic rings, while the fluorine atom can potentially be displaced by other nucleophiles under specific conditions, a common reaction for 2-halopyridines. Developing selective transformations is a key area of research for building molecular complexity. researchgate.netnih.gov

Expanded Applications as a Versatile Synthetic Scaffold

Substituted pyridines are foundational motifs in numerous bioactive molecules. nih.gov this compound serves as a valuable starting material, or scaffold, for synthesizing more complex heterocyclic systems. For example, the amino and ester groups can be utilized in cyclocondensation reactions to form fused ring systems like pyrido[2,3-d]pyrimidines, which are known for their pharmacological activities. researchgate.net Research has demonstrated the functionalization of similar pyran-based structures to create pyrano[2,3-d]pyrimidine derivatives, highlighting the synthetic potential of such scaffolds. researchgate.net The versatility of this compound allows for its use in creating diverse molecular libraries for drug discovery and materials science.

Integration with Advanced Catalysis for Efficient Transformations

Advanced catalysis is central to modern organic synthesis, offering efficient and selective ways to form and modify molecules. mdpi.com For a molecule like this compound, catalysis can be applied in several ways:

Palladium-Catalyzed Cross-Coupling: The C-F bond, while strong, can potentially be activated for cross-coupling reactions using specialized palladium catalysts to form new C-C or C-N bonds. acs.org

Photoredox Catalysis: This technique uses light to initiate radical reactions under mild conditions. It could be employed to functionalize the pyridine ring or participate in coupling reactions involving the ester or amino groups. acs.orgnih.gov

N-Heterocyclic Carbene (NHC) Catalysis: NHCs are versatile organocatalysts that can activate carbonyl groups, potentially enabling novel transformations of the ethyl ester portion of the molecule. nih.gov

The combination of different catalytic methods, such as photoredox and NHC catalysis, can lead to novel three-component reactions, allowing for the rapid assembly of complex molecules from simple precursors. nih.gov

Novel Analytical Approaches for In-situ Reaction Monitoring

Understanding and optimizing chemical reactions requires precise monitoring of their progress. While traditional methods involve taking samples for analysis (e.g., TLC, GC-MS), in-situ techniques provide real-time data without disturbing the reaction. For the synthesis and transformation of this compound, these methods are invaluable.

In-situ FTIR and NMR Spectroscopy: These techniques can track the consumption of reactants and the formation of products in real-time, providing kinetic data and insights into the reaction mechanism. scielo.org.mx

X-ray Diffraction: For crystalline products derived from the scaffold, single-crystal X-ray diffraction provides definitive structural confirmation and details on molecular conformation and intermolecular interactions, such as hydrogen bonding. nih.gov

The table below outlines analytical techniques and their applications.

Technique Type Information Provided Application Example
FTIR Spectroscopy In-situ / Ex-situMonitors functional group changes (e.g., C=O, N-H).Tracking the acylation of the amino group.
NMR Spectroscopy In-situ / Ex-situProvides detailed structural information and reaction kinetics.Observing the disappearance of starting material and appearance of product signals.
Mass Spectrometry Ex-situ (typically)Determines molecular weight and fragmentation patterns.Confirming the mass of the final product after a reaction.
X-ray Diffraction Ex-situDetermines the three-dimensional crystal structure. nih.govAnalyzing the solid-state structure of a crystalline derivative. nih.gov

By integrating these advanced synthetic and analytical methods, the full potential of this compound as a key chemical building block can be realized, paving the way for new discoveries in medicine and materials.

Q & A

Q. What are the key synthetic routes for Ethyl 6-Amino-2-fluoronicotinate, and how do reaction conditions influence yield?

this compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, fluorination at the pyridine ring often employs fluorinating agents like Selectfluor® under anhydrous conditions. The amino group can be introduced via catalytic hydrogenation of a nitro precursor or via Buchwald-Hartwig amination using palladium catalysts . Reaction conditions such as solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and base selection (e.g., K₂CO₃ vs. Cs₂CO₃) critically affect regioselectivity and yield. Optimization requires monitoring via HPLC or LC-MS to track intermediates and byproducts .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

Structural characterization involves:

  • NMR spectroscopy : 1^1H and 19^{19}F NMR confirm substitution patterns (e.g., fluorine at C2 vs. C5) and amino group integration.
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formula and isotopic patterns.
  • X-ray crystallography : Resolves ambiguities in stereochemistry or hydrogen bonding in crystalline forms .
    Consistent use of IUPAC nomenclature and SI units is critical for reproducibility .

Advanced Research Questions

Q. How can conflicting reactivity data for this compound in cross-coupling reactions be resolved?

Contradictions in reactivity (e.g., Suzuki vs. Stille coupling efficiency) may arise from competing coordination of the amino group with transition metal catalysts. To address this:

  • Use protecting groups (e.g., Boc for -NH₂) to suppress undesired side reactions.
  • Screen ligands (e.g., XPhos, SPhos) to enhance catalyst turnover.
  • Compare kinetic data (e.g., reaction progress via in situ IR) to identify rate-limiting steps .
    Statistical tools like ANOVA can validate reproducibility across batches .

Q. What strategies optimize the compound’s bioavailability in preclinical studies?

Fluorine’s electronegativity enhances metabolic stability but may reduce solubility. Strategies include:

  • Salt formation : Hydrochloride salts improve aqueous solubility.
  • Prodrug design : Ester hydrolysis (e.g., ethyl to carboxylic acid) enhances active metabolite release.
  • Co-crystallization : Co-formers like succinic acid modify dissolution rates.
    Validate via pharmacokinetic assays (e.g., Caco-2 permeability, plasma protein binding) .

Q. How do steric and electronic effects of the 2-fluoro and 6-amino groups influence reactivity in heterocyclic transformations?

The electron-withdrawing fluorine at C2 deactivates the pyridine ring, directing electrophilic substitution to C3. The amino group at C6 acts as an electron donor, facilitating nucleophilic attacks. For example:

  • Nitration : Occurs preferentially at C4 due to fluorine’s meta-directing effect.
  • Cyclization : Amino groups enable intramolecular condensations to form fused bicyclic systems.
    DFT calculations can map frontier molecular orbitals to predict regioselectivity .

Data Analysis and Methodological Challenges

Q. How should researchers address discrepancies in reported synthetic yields for this compound derivatives?

Discrepancies often stem from:

  • Impurity profiles : Side products (e.g., dehalogenated byproducts) may skew yield calculations. Use preparative HPLC to isolate pure fractions.
  • Scale effects : Milligram-scale microwave syntheses may not translate to batch reactors. Conduct kinetic studies under controlled conditions .
    Document raw data (e.g., TLC Rf values, NMR purity) and adhere to statistical reporting standards (e.g., ±SD for triplicate runs) .

Q. What computational tools are recommended for predicting the biological activity of this compound analogs?

  • Molecular docking (AutoDock Vina) : Screen against target proteins (e.g., kinase enzymes).
  • QSAR models : Correlate substituent Hammett constants (σ) with IC₅₀ values.
  • ADMET prediction (SwissADME) : Estimate logP, bioavailability, and toxicity.
    Validate predictions with in vitro assays (e.g., enzyme inhibition, cytotoxicity) .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in the laboratory?

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Waste disposal : Fluorinated compounds require halogen-specific waste streams.
    Refer to SDS guidelines for spill management and first aid (e.g., skin decontamination with soap/water) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.